5-Phenethylisoxazol-4-amine

5-Lipoxygenase Anti-inflammatory Leukotriene biosynthesis

Researchers often face batch-to-batch variability with generic isoxazole building blocks, compromising SAR data reproducibility. 5-Phenethylisoxazol-4-amine directly addresses this with a defined substitution pattern critical for target engagement. • Documented 5-LOX inhibition (IC50 = 10.48 μM), serving as a validated reference for leukotriene biosynthesis studies. • Demonstrated cytotoxicity against H9 lymphocytic cells, enabling phenotypic screening for hematological malignancies. • Consistent purity and characterization eliminate structural ambiguity, ensuring reliable analytical method development and SAR baseline comparison.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B15322265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenethylisoxazol-4-amine
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=C(C=NO2)N
InChIInChI=1S/C11H12N2O/c12-10-8-13-14-11(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
InChIKeyQPTKVZULUBHICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenethylisoxazol-4-amine: Technical Baseline


5-Phenethylisoxazol-4-amine (CAS 873581-58-9) is a substituted isoxazole-4-amine derivative with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol [1]. The compound features a phenethyl group attached to the 5-position of the isoxazole ring, with the amine functionality at the 4-position . This specific substitution pattern distinguishes it from other aminophenylisoxazole isomers and influences its physicochemical properties and biological interactions [2].

5-Phenethylisoxazol-4-amine: Selection Rationale


In-class substitution of isoxazole-4-amine derivatives cannot be performed generically due to high sensitivity of biological activity to subtle structural modifications. The precise positioning of the amine group (4- vs. 3- or 5-substitution) and the nature of the substituent at the 5-position (phenethyl vs. phenyl or methyl) directly impact target engagement, cellular permeability, and metabolic stability [1]. Procurement decisions based solely on core scaffold similarity without considering these substitution-dependent properties may lead to significant experimental variability and failure to reproduce reported biological effects [2].

5-Phenethylisoxazol-4-amine: Comparative Evidence


5-LOX Inhibition vs. Regioisomer

5-Phenethylisoxazol-4-amine (compound C5) exhibits 5-LOX inhibitory activity with an IC50 of 10.48 μM in a cell-free assay using rat polymorphonuclear leukocytes [1]. In a direct head-to-head comparison with its regioisomer 3-phenethylisoxazol-5-amine (compound C3), the 5-phenethyl derivative is approximately 1.2-fold less potent (C3 IC50 = 8.47 μM) [1]. This quantitative difference, while modest, indicates that the 4-amino substitution pattern confers a distinct activity profile that cannot be assumed interchangeable with the 5-amino regioisomer.

5-Lipoxygenase Anti-inflammatory Leukotriene biosynthesis

DPPH Radical Scavenging vs. Regioisomer

In a direct comparative study, 5-phenethylisoxazol-4-amine (C5) demonstrated antioxidant activity in the DPPH radical scavenging assay with an IC50 of 13.12 μM [1]. Its regioisomer 3-phenethylisoxazol-5-amine (C3) was more potent, with an IC50 of 10.96 μM [1]. The 1.2-fold difference in antioxidant potency further highlights that the regioisomeric substitution pattern modulates the compound's ability to scavenge free radicals.

Antioxidant DPPH assay Radical scavenging

Cytotoxicity in H9 Lymphocytic Cells

5-Phenethylisoxazol-4-amine has been evaluated for cytotoxicity against H9 lymphocytic cells and was found to be toxic at all concentrations tested . While a direct comparator compound was not tested in the same assay, this broad cytotoxicity profile contrasts with some other isoxazole-4-amine derivatives that exhibit more selective antiproliferative activity against specific cancer cell lines [1]. This suggests that the phenethyl substitution at the 5-position may confer a non-selective cytotoxic phenotype, which is a critical consideration for researchers evaluating this compound for anticancer drug discovery programs.

Cytotoxicity H9 cells Lymphoma

Aqueous Solubility Profile

Aqueous solubility data for 5-phenethylisoxazol-4-amine is limited in public sources. However, related isoxazole-4-amine derivatives exhibit aqueous solubility values below 10 μg/mL at pH 7.0 [1]. This class-level inference suggests that the compound likely has limited aqueous solubility, which is a common feature of hydrophobic substituted isoxazoles. Researchers should anticipate the need for organic co-solvents or formulation strategies to achieve desired concentrations in aqueous biological assays.

Solubility Physicochemical properties Formulation

Metabolic Stability Considerations

While specific metabolic stability data for 5-phenethylisoxazol-4-amine are not publicly available, isoxazole-4-amine derivatives as a class have been noted for their potential to exhibit low toxicity and good bioactivity at low doses in some studies [1]. However, the stability of the isoxazole ring towards metabolic enzymes can vary significantly with substitution pattern. Researchers planning in vivo studies should be aware that the compound's metabolic fate may differ from other isoxazole derivatives and should consider preliminary microsomal stability assays.

Metabolic stability Pharmacokinetics In vivo

5-Phenethylisoxazol-4-amine: Application Scenarios


In Vitro 5-LOX Inhibition

Given its demonstrated 5-LOX inhibitory activity (IC50 = 10.48 μM) [1], 5-phenethylisoxazol-4-amine is suitable for in vitro experiments aimed at elucidating the role of 5-LOX in leukotriene biosynthesis and inflammatory signaling pathways. It can serve as a reference tool compound in comparative studies with more potent 5-LOX inhibitors or regioisomeric analogs.

SAR Studies of Isoxazole-4-amines

The compound's unique substitution pattern (5-phenethyl, 4-amine) makes it a valuable building block for SAR campaigns exploring how modifications at the 4- and 5-positions of the isoxazole core impact biological activity, selectivity, and physicochemical properties [2]. Its activity profile in 5-LOX and antioxidant assays provides a baseline for designing next-generation derivatives.

Cytotoxicity Screening in Hematological Models

With reported cytotoxicity against H9 lymphocytic cells , this compound can be used as a tool in phenotypic screening programs for hematological malignancies, particularly as a control for non-selective cytotoxic agents or as a starting point for developing more selective analogs.

Analytical Method Development

The compound can be utilized in the development and validation of analytical methods (e.g., HPLC, LC-MS) for quantifying isoxazole-4-amine derivatives in biological matrices or formulation vehicles, leveraging its distinct physicochemical signature for method optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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